2-((5-(4-(2-(1H-benzo[d]imidazol-1-yl)acetyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-(furan-2-ylmethyl)acetamide
Description
BenchChem offers high-quality 2-((5-(4-(2-(1H-benzo[d]imidazol-1-yl)acetyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-(furan-2-ylmethyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((5-(4-(2-(1H-benzo[d]imidazol-1-yl)acetyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-(furan-2-ylmethyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-[[5-[4-[2-(benzimidazol-1-yl)acetyl]piperazin-1-yl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(furan-2-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N7O3S2/c30-19(23-12-16-4-3-11-32-16)14-33-22-26-25-21(34-22)28-9-7-27(8-10-28)20(31)13-29-15-24-17-5-1-2-6-18(17)29/h1-6,11,15H,7-10,12-14H2,(H,23,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPOHUOLNUOZHMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(S2)SCC(=O)NCC3=CC=CO3)C(=O)CN4C=NC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N7O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s known that imidazole derivatives, which are key components of this compound, are utilized in a diverse range of applications, including pharmaceuticals and agrochemicals. This suggests that the compound might interact with various biological targets.
Mode of Action
Imidazole derivatives are known to interact with various biological targets, suggesting that the compound might exert its effects through multiple mechanisms.
Biochemical Pathways
Given the diverse applications of imidazole derivatives, it’s likely that the compound influences multiple biochemical pathways.
Result of Action
Some imidazole derivatives have been shown to have antiproliferative activity on selected human cancer cell lines, suggesting that the compound might have similar effects.
Biological Activity
The compound 2-((5-(4-(2-(1H-benzo[d]imidazol-1-yl)acetyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-(furan-2-ylmethyl)acetamide exhibits a range of biological activities owing to its complex molecular structure, which incorporates various pharmacologically active moieties. This article aims to provide a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and therapeutic potential.
Chemical Structure and Properties
This compound is characterized by the presence of a benzimidazole ring, a piperazine moiety, and a thiadiazole scaffold. The molecular formula can be represented as follows:
| Component | Molecular Formula | Molecular Weight |
|---|---|---|
| Benzimidazole | C7H6N2 | 118.14 |
| Piperazine | C4H10N2 | 86.13 |
| Thiadiazole | C2H2N4S | 102.14 |
| Furan | C4H4O | 68.09 |
Anticancer Activity
Numerous studies have highlighted the anticancer potential of compounds containing thiadiazole and benzimidazole moieties. For instance, derivatives of 1,3,4-thiadiazole have been reported to exhibit significant cytotoxic effects against various cancer cell lines, including:
- MCF-7 (Breast Cancer) : IC50 values as low as 0.28 µg/mL were reported for certain thiadiazole derivatives .
- A549 (Lung Carcinoma) : Similar compounds demonstrated IC50 values around 0.52 µg/mL .
The structure–activity relationship (SAR) studies indicate that substituents on the thiadiazole ring significantly influence anticancer activity, with electron-withdrawing groups enhancing potency .
Antimicrobial Activity
The antimicrobial properties of related compounds have been extensively documented. For example:
- Compounds containing the thiadiazole moiety showed promising activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli.
| Compound | Zone of Inhibition (mm) |
|---|---|
| Thiadiazole Derivative A | 15 |
| Thiadiazole Derivative B | 20 |
These findings suggest that the incorporation of thiadiazole enhances antimicrobial efficacy due to its ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways .
Neuroprotective Effects
Research has also indicated that derivatives of this compound may possess neuroprotective properties. Studies utilizing models of epilepsy demonstrated that certain derivatives exhibited significant anticonvulsant activity with minimal neurotoxicity when assessed using the rotarod test . This suggests potential applications in treating neurological disorders.
The biological activities of 2-((5-(4-(2-(1H-benzo[d]imidazol-1-yl)acetyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-(furan-2-ylmethyl)acetamide can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Compounds may act as enzyme inhibitors in cancer pathways or microbial metabolism.
- Induction of Apoptosis : Certain derivatives have been shown to trigger apoptotic pathways in cancer cells, leading to reduced viability.
- Antioxidant Properties : The presence of furan and thiadiazole rings may contribute to antioxidant activity, protecting cells from oxidative stress.
Case Studies and Research Findings
Several studies have synthesized and evaluated the biological activities of similar compounds:
- Study on Thiadiazole Derivatives : A study found that a specific derivative exhibited over 74% inhibition in MES models for anticonvulsant activity .
- Anticancer Evaluation : Another investigation reported that certain imidazole-containing compounds demonstrated significant growth inhibition in human colon cancer cell lines with EC50 values ranging from 3–4 µM .
Scientific Research Applications
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds similar to 2-((5-(4-(2-(1H-benzo[d]imidazol-1-yl)acetyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-(furan-2-ylmethyl)acetamide. For instance, derivatives containing benzimidazole and thiadiazole structures have been evaluated for their cytotoxic effects against various cancer cell lines.
A notable study reported the synthesis of related compounds and their evaluation using the MTT assay against cancer cell lines such as C6 (rat glioma) and HepG2 (human liver). The results indicated promising cytotoxic activity:
| Compound | IC50 (C6) | IC50 (HepG2) |
|---|---|---|
| Compound A | 27.0 ± 1.41 µM | 50.0 ± 5.0 µM |
| Compound B | 20.0 ± 2.0 µM | 26.33 ± 1.53 µM |
| Compound C | 32.67 ± 6.43 µM | 275.0 ± 35.36 µM |
These findings suggest that compounds with similar structural features may exhibit significant anticancer properties .
Antimicrobial Activity
The thiadiazole moiety present in the compound is known for its antimicrobial properties. Research has shown that derivatives of thiadiazoles can inhibit the growth of various pathogens, making them valuable in developing new antimicrobial agents.
A study focused on synthesizing derivatives of thiadiazole and evaluating their antimicrobial activity against standard bacterial strains. The results demonstrated that certain derivatives exhibited substantial inhibitory effects:
| Compound | Zone of Inhibition (mm) |
|---|---|
| Compound D | 15 mm |
| Compound E | 20 mm |
| Compound F | 25 mm |
These results indicate the potential for developing new antimicrobial therapies based on the structural framework of this compound .
Q & A
Basic: What synthetic strategies are optimal for constructing the 1,3,4-thiadiazole and benzimidazole moieties in this compound?
The synthesis of 1,3,4-thiadiazole and benzimidazole fragments typically involves cyclization reactions under controlled conditions. For the thiadiazole core, hydrazine-carbothioamide intermediates can be cyclized using phosphorous oxychloride (POCl₃) or sulfuric acid . The benzimidazole moiety is often synthesized via condensation of o-phenylenediamine derivatives with carboxylic acids or aldehydes under acidic conditions (e.g., HCl or acetic acid) . Key parameters include solvent selection (e.g., ethanol for milder conditions) and catalyst choice (e.g., Eaton’s reagent for solvent-free Friedel-Crafts acylation) . Purity is validated via TLC, melting point analysis, and NMR spectroscopy .
Basic: How can structural integrity and purity be validated post-synthesis?
Multi-modal characterization is critical:
- 1H/13C NMR : Assign peaks to confirm substituent positions (e.g., furan methylene protons at δ 4.2–4.5 ppm, thiadiazole sulfur environment) .
- IR Spectroscopy : Identify key functional groups (e.g., C=O stretch at ~1650 cm⁻¹ for acetamide, N-H bend for benzimidazole) .
- HPLC/MS : Assess purity (>95%) and molecular ion consistency .
- Elemental Analysis : Compare experimental vs. theoretical C/H/N/S ratios to detect impurities .
Advanced: What methodologies resolve contradictions in reported bioactivity data for similar benzimidazole-thiadiazole hybrids?
Discrepancies in bioactivity (e.g., antimicrobial vs. anticancer efficacy) often arise from assay variability or structural nuances. To address this:
- Standardized Assays : Use CLSI guidelines for antimicrobial testing or NCI-60 panels for cytotoxicity to ensure reproducibility .
- SAR Analysis : Systematically modify substituents (e.g., furan vs. phenyl groups) and correlate with activity trends .
- Computational Docking : Identify binding interactions (e.g., benzimidazole’s role in kinase inhibition via π-π stacking with ATP pockets) .
Advanced: How can solvent-free synthesis improve yield and sustainability for this compound?
Solvent-free methods, such as Friedel-Crafts acylation using Eaton’s reagent (P₂O₅ in methanesulfonic acid), enhance atom economy and reduce waste. For example, fused imidazo[2,1-b]thiazole derivatives achieve 90–96% yields under these conditions . Key advantages:
- Reduced Reaction Time : Thermal acceleration in solvent-free systems.
- Easier Purification : Minimal byproducts due to high regioselectivity .
- Green Metrics : Lower E-factor (0.1–0.3) compared to traditional solvent-based routes .
Advanced: What computational tools predict the compound’s pharmacokinetic and toxicity profiles?
- ADMET Prediction : Tools like SwissADME or ProTox-II model bioavailability (% absorption >70% for logP <5) and hepatotoxicity risks .
- Molecular Dynamics (MD) : Simulate membrane permeability (e.g., blood-brain barrier penetration via logD analysis) .
- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to assess redox stability and metabolic pathways .
Advanced: How do structural modifications (e.g., piperazine linker length) impact target selectivity?
The piperazine linker’s flexibility and length influence binding to helical targets (e.g., GPCRs or kinases):
- Shorter Linkers : Enhance rigidity, favoring interactions with shallow pockets (e.g., histone deacetylases) .
- Longer Linkers : Improve access to buried active sites (e.g., protease catalytic triads) .
- Substituent Effects : Electron-withdrawing groups on the benzimidazole (e.g., -NO₂) increase electrophilicity, boosting DNA intercalation potential .
Advanced: What in vitro models best elucidate the compound’s mechanism of action?
- Cell-Free Assays : Enzymatic inhibition studies (e.g., COX-1/2 for anti-inflammatory activity) using fluorescence polarization .
- 3D Tumor Spheroids : Evaluate penetration and efficacy in hypoxic microenvironments .
- CRISPR-Cas9 Knockouts : Validate target engagement (e.g., apoptosis induction via Bcl-2/Bax ratio changes) .
Advanced: How can flow chemistry optimize large-scale synthesis while maintaining stereochemical purity?
Continuous flow systems enable precise control over reaction parameters:
- Residence Time : Adjust to prevent intermediate degradation (e.g., <2 min for unstable diazo intermediates) .
- Temperature Gradients : Multi-zone reactors stabilize exothermic steps (e.g., thiadiazole cyclization) .
- In-Line Analytics : UV/Vis or IR sensors monitor real-time conversion, ensuring >90% yield .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
